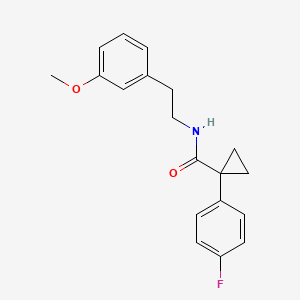
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine, also known as MNPS, is a chemical compound that has been widely studied in the field of medicinal chemistry. MNPS belongs to the class of piperazine compounds and has been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用机制
The mechanism of action of 1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine is not yet fully understood. However, it has been proposed that this compound exerts its anti-inflammatory activity by inhibiting the NF-κB pathway, which is a key regulator of inflammation. This compound has also been found to induce apoptosis in cancer cells by activating the caspase pathway. The antimicrobial activity of this compound is thought to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. Animal studies have demonstrated that this compound can reduce inflammation and improve the symptoms of inflammatory diseases such as arthritis. This compound has also been found to possess antifungal and antibacterial activity.
实验室实验的优点和局限性
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. This compound has also been found to exhibit potent biological activity, making it a useful tool for studying various biological processes. However, this compound has limitations as well. It is a relatively complex compound, which may make it difficult to study its mechanism of action. In addition, this compound has not been extensively studied in vivo, which may limit its potential clinical applications.
未来方向
There are several future directions for the study of 1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine. One area of research could focus on elucidating the mechanism of action of this compound. This could involve studying its interactions with various cellular targets and pathways. Another area of research could involve exploring the potential clinical applications of this compound. This could include studying its efficacy and safety in animal models and clinical trials. Finally, further research could focus on synthesizing analogs of this compound with improved biological activity and selectivity.
合成方法
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine can be synthesized by the reaction of 2-methoxyaniline and 2-methyl-5-nitrobenzenesulfonyl chloride with piperazine in the presence of a base. The reaction yields a yellow crystalline solid with a melting point of 200-204°C.
科学研究应用
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine has been extensively studied in the field of medicinal chemistry due to its various biological activities. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. In addition, this compound has demonstrated antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
1-(2-methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14-7-8-15(21(22)23)13-18(14)27(24,25)20-11-9-19(10-12-20)16-5-3-4-6-17(16)26-2/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPJTZHIXBWTNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2388275.png)

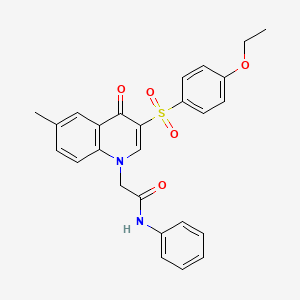
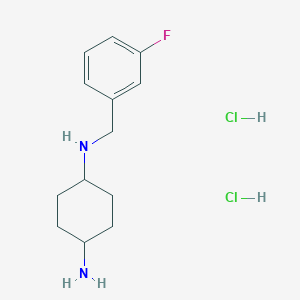
![N-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2388283.png)
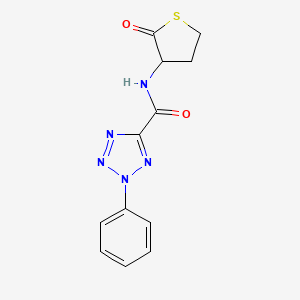
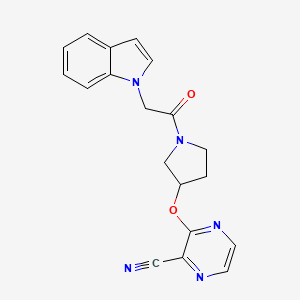
![Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2388286.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2388289.png)
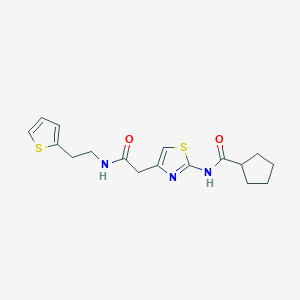
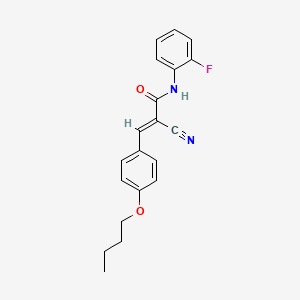
![2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2388295.png)
